molecular formula C23H17ClF2N4O2S B3529159 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B3529159
M. Wt: 486.9 g/mol
InChI Key: FYDUQIKIYDXZHT-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide backbone with substituted aryl groups. The core structure includes a 4-(4-chlorophenyl) and 5-(4-methoxyphenyl) substituents on the triazole ring, while the acetamide moiety is linked to a 3,4-difluorophenyl group. The chloro and methoxy groups on the triazole ring enhance electron-withdrawing and donating properties, respectively, influencing reactivity and intermolecular interactions . This structural complexity positions the compound as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated and aryl-substituted molecules.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF2N4O2S/c1-32-18-9-2-14(3-10-18)22-28-29-23(30(22)17-7-4-15(24)5-8-17)33-13-21(31)27-16-6-11-19(25)20(26)12-16/h2-12H,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDUQIKIYDXZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the triazole ring. The final step involves the reaction of the triazole derivative with 3,4-difluoroaniline and acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Triazole Substituents Acetamide Substituent Key Functional Differences Reference
Target Compound 4-(4-Cl-Ph), 5-(4-MeO-Ph) N-(3,4-F₂-Ph) Reference standard
2-{[5-(4-Cl-Ph)-4-(4-Me-Ph)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-F₂-Ph)Acetamide 5-(4-Cl-Ph), 4-(4-Me-Ph) N-(3,4-F₂-Ph) Methyl instead of methoxy on triazole
2-{[5-(4-t-Bu-Ph)-4-(4-MeO-Ph)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-F-Ph)Acetamide 5-(4-t-Bu-Ph), 4-(4-MeO-Ph) N-(3-F-Ph) Bulky tert-butyl group; mono- vs. di-fluorophenyl
2-{[4-Et-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-F-Ph)Acetamide 4-Et, 5-(thiophen-2-yl) N-(4-F-Ph) Heterocyclic thiophene vs. aryl groups
N-(4-(Me₂N)-Ph)-2-{[5-(4-Cl-Ph)-4-(4-Me-Ph)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 5-(4-Cl-Ph), 4-(4-Me-Ph) N-(4-(Me₂N)-Ph) Electron-donating dimethylamino group

Pharmacological and Physicochemical Properties

  • Electron Effects: The target compound’s 4-methoxyphenyl group donates electrons via resonance, contrasting with analogues bearing methyl (electron-neutral) or nitro (electron-withdrawing) groups .
  • Solubility: Bulky substituents (e.g., tert-butyl in ) reduce aqueous solubility, whereas methoxy groups improve lipophilicity without excessive steric hindrance. The dimethylamino group in increases polarity, enhancing water solubility.
  • Synthetic Accessibility: The target compound’s synthesis mirrors methods in , involving α-halogenated ketones and triazole-thiol intermediates. Yields for similar compounds range from 47% to 57%, with recrystallization in ethanol as a common purification step .

Structure-Activity Relationship (SAR) Insights

  • Triazole Ring Modifications: Substitution at the 4- and 5-positions with chloro, methoxy, or methyl groups balances electronic and steric effects. For instance, methyl groups (as in ) may reduce steric clash in hydrophobic binding pockets compared to methoxy.
  • Acetamide Tail Variations: Fluorine atoms on the phenyl ring (as in the target compound) enhance binding to electron-deficient targets like kinases or GPCRs . Dimethylamino groups () increase basicity, favoring interactions with acidic residues in enzymes.

Crystallographic and Spectroscopic Data

    Biological Activity

    The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure

    • Molecular Formula : C25H22ClN4O2S
    • Molecular Weight : 495.989 g/mol
    • SMILES Notation : CC(=O)N(C1=CC=C(C=C1)F)C(=S)C2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

    Structural Features

    The compound features a triazole ring, which is known for its role in various biological activities. The presence of chlorophenyl and methoxyphenyl groups enhances its lipophilicity and biological interactions.

    Antimicrobial Activity

    Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.

    Case Studies

    • Antibacterial Activity :
      • A study reported that similar triazole compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
      • The compound's structural modifications may enhance its efficacy against resistant strains.
    • Antifungal Activity :
      • Triazole derivatives have also shown potent antifungal activity. For instance, compounds with similar structural motifs were effective against Candida albicans, with MIC values significantly lower than standard antifungal agents .

    Anticancer Properties

    The triazole scaffold is recognized for its anticancer potential. In vitro studies have indicated that compounds containing the triazole moiety can inhibit cell proliferation in various cancer cell lines.

    Research Findings

    • A recent study assessed the cytotoxicity of triazole derivatives against several cancer cell lines including MCF-7 (breast cancer) and A375 (melanoma). Results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM .

    The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The triazole ring can act as an inhibitor of enzymes involved in nucleic acid synthesis, which is crucial for bacterial growth and cancer cell proliferation.
    • Receptor Binding : The compound may bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.

    Comparative Biological Activity Table

    Activity TypeRelated CompoundsMIC (µg/mL)Notes
    AntibacterialTriazole derivatives0.125 - 8Effective against Gram-positive and Gram-negative bacteria
    AntifungalTriazole derivatives< 8More potent than fluconazole
    AnticancerSimilar triazoles< 10Significant inhibition in vitro

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
    Reactant of Route 2
    Reactant of Route 2
    2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

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